2,5-Dimethyltetrahydrothiophene 1,1-dioxide

Low-temperature solvent Melting point depression Dipolar aprotic solvent

2,5-Dimethyltetrahydrothiophene 1,1-dioxide (CAS 1003-77-6), also referred to as 2,5-dimethylsulfolane or 2,5-dimethylthiolane-1,1-dione, is a cyclic sulfone belonging to the sulfolane family of dipolar aprotic solvents. The compound carries two methyl substituents at the 2- and 5-positions of the tetrahydrothiophene ring bearing a sulfone (–SO₂–) moiety, giving it a molecular formula of C₆H₁₂O₂S and a molecular weight of 148.23 g/mol.

Molecular Formula C6H12O2S
Molecular Weight 148.23 g/mol
Cat. No. B12115275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyltetrahydrothiophene 1,1-dioxide
Molecular FormulaC6H12O2S
Molecular Weight148.23 g/mol
Structural Identifiers
SMILESCC1CCC(S1(=O)=O)C
InChIInChI=1S/C6H12O2S/c1-5-3-4-6(2)9(5,7)8/h5-6H,3-4H2,1-2H3
InChIKeySHTXSOQYINWPDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyltetrahydrothiophene 1,1-Dioxide Procurement Guide: Key Identifiers and Compound Class Context


2,5-Dimethyltetrahydrothiophene 1,1-dioxide (CAS 1003-77-6), also referred to as 2,5-dimethylsulfolane or 2,5-dimethylthiolane-1,1-dione, is a cyclic sulfone belonging to the sulfolane family of dipolar aprotic solvents [1]. The compound carries two methyl substituents at the 2- and 5-positions of the tetrahydrothiophene ring bearing a sulfone (–SO₂–) moiety, giving it a molecular formula of C₆H₁₂O₂S and a molecular weight of 148.23 g/mol [1]. Predicted bulk properties include a boiling point of approximately 229 °C, a density of roughly 1.14 g/cm³, and a notably depressed melting point relative to the parent sulfolane framework . The compound exists as a solid at ambient temperature and is soluble in common organic solvents, making it a candidate for applications where the high melting point of unsubstituted sulfolane is prohibitive.

Why Generic Sulfolane Substitution Fails: Critical Differentiation Drivers for 2,5-Dimethyltetrahydrothiophene 1,1-Dioxide


Sulfolane (tetrahydrothiophene 1,1-dioxide) is a workhorse polar aprotic solvent, but its industrial adoption is constrained by a high melting point of ~27.5 °C and elevated viscosity, both of which necessitate heated storage and handling infrastructure [1]. Methyl substitution on the sulfolane ring has been shown, through quantum-chemical calculations, to reduce C–S and C–C bond orders and disrupt self-association, thereby lowering both melting point and viscosity [2]. Critically, the position and number of methyl groups matter: 3-methylsulfolane (MP –0.5 °C) provides only modest melting point depression, while 2,4-dimethylsulfolane (MP –3 °C) offers incremental improvement. 2,5-Dimethylsulfolane, with its symmetric 2,5-disubstitution pattern, introduces a far more pronounced melting point depression (predicted –32 °C) while also conferring conformational homogeneity not observed in other sulfolane derivatives. Generic substitution of one sulfolane variant for another can therefore lead to operational failures in low-temperature processes or stereochemical applications where conformational purity is essential.

2,5-Dimethyltetrahydrothiophene 1,1-Dioxide: Quantitative Comparator Evidence for Informed Procurement


Melting Point Depression: 2,5-Dimethylsulfolane vs. Sulfolane and 3-Methylsulfolane

The predicted melting point of 2,5-dimethylsulfolane is –32.18 °C, representing a depression of approximately 59.7 °C relative to unsubstituted sulfolane (MP 27.5 °C) and 31.7 °C relative to 3-methylsulfolane (MP –0.5 °C). This quantitative difference places 2,5-dimethylsulfolane firmly in the liquid range at ambient and sub-ambient temperatures, eliminating the need for heated storage and transfer equipment required for sulfolane. The 2,4-dimethyl positional isomer exhibits a melting point of –3 °C, indicating that the 2,5-substitution pattern is uniquely effective at disrupting crystalline packing. [1]

Low-temperature solvent Melting point depression Dipolar aprotic solvent

Conformational Homogeneity: Single Predominant Conformation of 2,5-Dimethylsulfolane Established by VCD Spectroscopy

Vibrational circular dichroism (VCD) spectroscopy combined with DFT calculations (B3LYP/6-311G(2d,2p)) demonstrated that enantiopure (–)-2,5-dimethylsulfolane of (2R,5R)-configuration exhibits only one predominant conformation in CCl₄ solution, in contrast to its thiolane analog (+)-2,5-dimethylthiolane, which adopts two predominant conformations under identical conditions. The conformational locking arises from the steric and electronic constraints imposed by the sulfone group at the 1,1-position combined with the 2,5-dimethyl substitution pattern. [1]

Vibrational circular dichroism Conformational analysis Stereochemistry Chiral sulfolane

Positional Isomer Differentiation: 2,5-Dimethyl vs. 2,4-Dimethylsulfolane Physical Property Comparison

The 2,5- and 2,4-dimethyl positional isomers of sulfolane exhibit markedly different physicochemical profiles despite sharing the identical molecular formula (C₆H₁₂O₂S, MW 148.22). 2,4-Dimethylsulfolane has an experimentally determined melting point of –3 °C, density (d₄²⁰) of 1.1362 g/mL, boiling point of 280–281 °C, and refractive index (nD²⁰) of 1.4733. 2,5-Dimethylsulfolane, by contrast, shows a predicted density of approximately 0.9–1.1 g/cm³ and a predicted melting point of –32 °C, along with a lower predicted boiling point (~145 °C at 760 mmHg). These differences stem from the distinct molecular symmetry and packing efficiency of the 2,5-disubstituted ring. [1]

Positional isomer Structure-property relationship Solvent selection Density

Electrolyte Conductivity Context: Class-Level Behavior of Methyl-Substituted Sulfolanes in Lithium Salt Solutions

A systematic study of lithium perchlorate solutions (0.0007–1.15 M) in sulfolane, 2,4-dimethylsulfolane, 3-methoxysulfolane, and several dialkyl sulfones demonstrated that methyl substitution on the sulfolane ring reduces solvent viscosity and enhances ionic conductivity at 30–50 °C. While this study included 2,4-dimethylsulfolane (not the 2,5-isomer directly), quantum-chemical calculations on 35 substituted sulfolane structures confirmed that methyl substitution at positions adjacent to sulfur (i.e., 2- and 5-positions) exerts the greatest influence on reducing C–S bond order and disrupting self-association, the primary drivers of high viscosity in sulfolane. This class-level inference supports the expectation that 2,5-dimethylsulfolane would offer lower viscosity and higher conductivity than sulfolane in electrolyte formulations. [1] [2]

Lithium battery electrolyte Ionic conductivity Sulfolane-based electrolyte Viscosity

Patent-Recognized Solvent Utility: 2,5-Dimethylsulfolane in Extractive and Reactive Separation Processes

Multiple patent filings explicitly name 2,5-dimethylsulfolane alongside sulfolane, 2-methylsulfolane, and 3-methylsulfolane as suitable polar solvents for liquid-liquid extraction and extractive distillation of aromatic hydrocarbons from mixed hydrocarbon streams. In U.S. Patent 4,230,638, 2,5-dimethylsulfolane is listed as a polar solvent for separating cyclohexylbenzene from cyclohexanone-phenol mixtures. Similarly, U.S. Patent 4,596,896 includes 2-methyl-, 3-methyl-, 2-ethyl-, and 3-ethyl-tetrahydrothiophene 1,1-dioxides as suitable solvents for acid-catalyzed alkylation of monovinyl aromatic compounds, with the broader class encompassing the 2,5-dimethyl derivative. These patent disclosures establish industrial precedent for the use of alkyl-substituted sulfolanes, including 2,5-dimethylsulfolane, in separation processes where the solvent's polarity, thermal stability, and selectivity for aromatics are exploited. [1] [2]

Extractive distillation Aromatic extraction Polar aprotic solvent Patent solvent list

Synthetic Accessibility: Improved Oxidation Route to 2,5-Disubstituted Thiophene 1,1-Dioxides

An improved synthetic method for dialkyl-substituted thiophene 1,1-dioxides has been reported, employing peracid oxidation of the corresponding thiophenes. The procedure was successfully applied to the synthesis of various 2,5- and 2,4-disubstituted thiophene 1,1-dioxides, with results tabulated (see Table I of the original publication). Notably, direct peracid oxidation of 2,5-dimethylthiophene under standard conditions was previously reported to yield only 14% of the corresponding dioxide; the improved method addresses this low-yield limitation, providing a more practical route for procurement-scale synthesis. [1]

Synthetic methodology Peracid oxidation Thiophene 1,1-dioxide Yield

Procurement-Relevant Application Scenarios for 2,5-Dimethyltetrahydrothiophene 1,1-Dioxide Based on Quantified Evidence


Sub-Ambient and Cold-Climate Extraction and Reaction Solvent

The predicted melting point of –32.18 °C for 2,5-dimethylsulfolane, approximately 60 °C below that of sulfolane (27.5 °C) and 29 °C below that of 2,4-dimethylsulfolane (–3 °C), makes it the sulfolane derivative of choice for extraction and reaction processes operated at sub-ambient temperatures or in cold-climate facilities without heat tracing. Industrial sulfolane-based aromatics extraction units (e.g., UOP Sulfolane process) typically require solvent storage and piping to be maintained above 30 °C to prevent solidification. Substituting 2,5-dimethylsulfolane eliminates this heating requirement, reducing both capital expenditure and operational energy costs.

Chiral Chromatography and Asymmetric Synthesis Requiring Conformational Fidelity

VCD spectroscopy has established that enantiopure (–)-2,5-dimethylsulfolane possesses a single predominant conformation in solution, in contrast to its thiolane counterpart which populates two conformers. This conformational homogeneity is valuable for applications demanding stereochemical consistency, including chiral stationary phase development, asymmetric organocatalysis, and vibrational optical activity reference standards. Researchers procuring a chiral sulfolane for stereochemical studies should specify the (2R,5R) enantiomer of 2,5-dimethylsulfolane to exploit this well-characterized single-conformer behavior. [1]

Lithium-Ion Battery and Supercapacitor Electrolyte Co-Solvent Development

The class of methyl-substituted sulfolanes has been investigated as low-melting, high-flash-point co-solvents for lithium-ion battery and supercapacitor electrolytes. The eutectic mixture of sulfolane and 3-methylsulfolane depresses the freezing point to –17 °C and achieves conductivities up to 12.2 mS cm⁻¹ at 25 °C when combined with quaternary ammonium salts. Quantum-chemical evidence indicates that 2,5-disubstitution most effectively reduces C–S bond order and disrupts self-association, suggesting that 2,5-dimethylsulfolane could further improve electrolyte low-temperature performance. Electrolyte formulators procuring sulfolane derivatives for wide-temperature-range energy storage devices should prioritize experimental evaluation of 2,5-dimethylsulfolane. [2] [3]

Positional-Isomer-Specific Process Solvent for Regulated Separation Processes

U.S. patents explicitly listing 2,5-dimethylsulfolane as a polar solvent for liquid-liquid extraction and extractive distillation establish its industrial legitimacy for regulated chemical manufacturing. Procurement for separation processes covered by these patent families (including cyclohexylbenzene–phenol–cyclohexanone separation and acid-catalyzed alkylation of vinyl aromatics) should specify 2,5-dimethylsulfolane rather than generic sulfolane to ensure compliance with the disclosed process chemistry and to avoid the operational penalty of heated solvent handling. [4]

Quote Request

Request a Quote for 2,5-Dimethyltetrahydrothiophene 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.